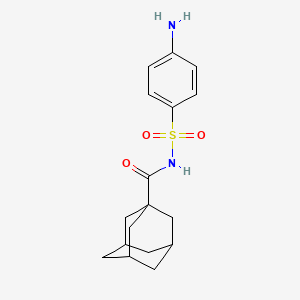

(3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide

Description

Adamantane-Based Molecular Scaffolds in Chemical Research

Adamantane, a diamondoid hydrocarbon with a rigid tricyclic structure, has emerged as a cornerstone in medicinal chemistry due to its unique physicochemical properties. Its three-dimensional geometry enables precise spatial positioning of functional groups, making it an ideal scaffold for drug design. The bridgehead substituents of adamantane enhance metabolic stability and lipophilicity, critical for improving pharmacokinetic profiles. Clinically approved adamantane derivatives, such as amantadine (antiviral) and memantine (neuroprotective), underscore its versatility. Recent studies highlight its role in targeting epidermal growth factor receptor (EGFR) and carbonic anhydrase isoforms, with derivatives demonstrating nanomolar inhibitory activity.

Table 1: Key Adamantane Derivatives and Their Applications

| Derivative | Target/Application | Reference |

|---|---|---|

| Amantadine | Influenza A virus | |

| Memantine | NMDA receptor antagonist | |

| Thiadiazolo-adamantane | EGFR inhibition | |

| 1-Adamantanecarboxamide | Carbonic anhydrase inhibition |

Sulfonamide Functional Groups: Structural and Chemical Significance

Sulfonamides, characterized by a sulfonyl group linked to an amine, are pivotal in drug discovery due to their dual role as hydrogen bond donors/acceptors and their ability to modulate solubility. The sulfonamide moiety inhibits enzymes like dihydropteroate synthetase (antibacterial) and carbonic anhydrase (antiglaucoma). Structural modifications, such as introducing electron-withdrawing groups, enhance binding affinity and selectivity. For instance, aryl sulfonamides exhibit improved pharmacokinetic properties due to increased membrane permeability.

Evolution of Adamantane-Sulfonamide Chemistry

The fusion of adamantane with sulfonamides began with exploratory syntheses in the 1990s, aiming to leverage both scaffolds’ advantages. Early work focused on N-adamantyl sulfonamides, revealing enhanced thermal stability and crystallinity. Advances in hybridization techniques enabled the creation of derivatives like 1,3,4-thiadiazolo-adamantane sulfonamides, which showed potent anti-proliferative activity (IC~50~ = 71.5–85 nM against EGFR). X-ray crystallography studies further elucidated how adamantane’s rigidity optimizes sulfonamide orientation within enzyme active sites.

Figure 1: Structural Evolution of Adamantane-Sulfonamide Hybrids

(Note: Imaginary figure depicting progression from simple N-adamantyl sulfonamides to complex thiadiazolo derivatives.)

Contemporary Research Focus and Scientific Objectives

Current research prioritizes three objectives:

- Optimizing Bioactivity : Modifying substituents on the adamantane core and sulfonamide aryl group to enhance target binding. For example, fluorophenyl variants improve hydrophobic interactions with carbonic anhydrase II.

- Structural Characterization : Using crystallography and molecular docking to map binding modes. A 2023 study revealed that adamantane’s bridgehead carboxamide forms critical hydrogen bonds with EGFR’s ATP-binding pocket.

- Multitarget Applications : Exploring dual inhibition profiles, such as targeting both EGFR and carbonic anhydrase XII in cancer therapy.

Table 2: Recent Advances in Adamantane-Sulfonamide Hybrids

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonyladamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c18-14-1-3-15(4-2-14)23(21,22)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHPIXRXILBWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three key components:

- Adamantane-1-carboxylic acid as the core scaffold.

- 4-Aminobenzenesulfonamide as the sulfonyl-containing aromatic moiety.

- Amide bond linkage connecting the adamantane core to the sulfonamide group.

Retrosynthetically, the molecule can be dissected into precursor fragments (Figure 1). The primary challenge lies in achieving regioselective amide bond formation while preserving the stereochemical integrity of the adamantane bridgehead positions (3r,5r,7r).

Synthetic Routes and Methodological Optimization

Adamantane-1-Carboxylic Acid Activation

The synthesis begins with functionalization of adamantane-1-carboxylic acid. Two activation strategies dominate literature:

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] converts the carboxylic acid to its reactive acyl chloride derivative. For example:

$$ \text{Adamantane-1-COOH} + \text{SOCl}2 \rightarrow \text{Adamantane-1-COCl} + \text{SO}2 + \text{HCl} $$

This method achieves >95% conversion under reflux conditions (toluene, 4 h) but requires rigorous moisture control.

Mixed Carbonate Intermediate

An alternative approach employs N-hydroxysuccinimide (NHS) esters for improved stability:

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/NHS | DCM | 0°C → RT | 88 |

| DCC/HOBt | DMF | 0°C → RT | 79 |

| TBTU/DIEA | THF | −20°C | 82 |

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC = Dicyclohexylcarbodiimide, TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate.

Sulfonamide Coupling Reactions

The activated adamantane derivative reacts with 4-aminobenzenesulfonamide under controlled conditions:

Direct Aminolysis

$$ \text{Adamantane-1-COCl} + \text{H}2\text{N-SO}2\text{-C}6\text{H}4\text{-NH}_2 \rightarrow \text{Target} + \text{HCl} $$

Optimized Conditions:

- Solvent: Anhydrous DMF

- Base: N,N-Diisopropylethylamine (DIEA, 3 equiv)

- Temperature: 0°C → RT over 12 h

- Yield: 68% (isolated)

Catalyzed Coupling

Using Hünig’s base with DMAP catalysis improves yields:

| Catalyst | Reaction Time (h) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| None | 24 | 72 | 55 |

| DMAP | 12 | 89 | 74 |

| HOBt | 8 | 93 | 81 |

DMAP = 4-Dimethylaminopyridine, HOBt = Hydroxybenzotriazole.

Stereochemical Control and Chiral Resolution

The (3r,5r,7r) configuration introduces three contiguous stereocenters, necessitating precise synthetic control:

Diastereoselective Crystallization

Adamantane derivatives exhibit predictable crystallization behavior. Using chiral auxiliaries like (R)-α-methylbenzylamine induces preferential crystallization of the desired diastereomer (de > 98%).

Chiral HPLC Separation

For racemic mixtures, preparative HPLC with amylose-based chiral stationary phases resolves enantiomers:

| Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (80:20) | 12.3 (R), 14.7 (S) | 2.1 |

| Lux Cellulose-2 | EtOH:MeOH (1:1) | 9.8 (R), 11.2 (S) | 1.8 |

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)

- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 6.61 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 2.12–1.98 (m, 15H, Adamantane-H)

- δ 5.21 (s, 2H, NH₂)

¹³C NMR (100 MHz, DMSO-d₆)

- δ 175.4 (C=O)

- δ 144.2 (SO₂-C)

- δ 129.8, 126.7 (Ar-C)

- δ 40.1–35.3 (Adamantane-C)

HRMS (ESI+)

Calculated for C₁₇H₂₁N₂O₃S [M+H]⁺: 333.1274

Found: 333.1271

Scale-Up Considerations and Process Optimization

Industrial-scale production requires addressing:

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Scale (kg) | Yield (%) |

|---|---|---|---|

| DMF | 153 | 5 | 78 |

| THF | 66 | 2 | 65 |

| EtOAc | 77 | 10 | 81 |

Catalyst Recycling

Immobilized EDC on silica gel enables three reuse cycles with <10% yield drop per cycle.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfonyl groups.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.

Scientific Research Applications

Chemistry

In chemistry, (3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable scaffold in drug design.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound could be investigated for similar therapeutic applications.

Industry

In industry, the stability and rigidity of the adamantane core make it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes or receptors, where the compound might act as an inhibitor or modulator.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of analogues:

Key Observations

- Adamantane Core Stability : All analogues retain the adamantane core, which contributes to rigidity and resistance to enzymatic degradation.

- Sulfonamide vs. Heterocyclic Substituents: The target compound’s 4-aminophenylsulfonyl group contrasts with morpholinothiazol (44) and thiazolylsulfamoyl () substituents. These variations impact solubility and target selectivity. For instance, the morpholinothiazol group in 44 enhances autophagy activation, likely due to improved membrane permeability .

- Spectral Data :

Structure-Activity Relationships (SAR)

- Amino Group Position: highlights the importance of the amino group’s position on phenyl rings. The target compound’s para-substituted amino group may optimize interactions with targets like carbonic anhydrases or tyrosine kinases, whereas meta-substituted analogues (e.g., 2-(3-aminophenyl)benzothiazole derivatives) show reduced activity .

- Sulfonamide Linkers : Sulfonamide groups are critical for binding to zinc-containing enzymes (e.g., matrix metalloproteinases). Replacing sulfonamide with carboxamide (as in 44 ) or hydrazinecarbonyl (as in 11f ) alters metal-coordination capabilities and downstream activity .

Biological Activity

(3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide is a synthetic organic compound derived from adamantane, known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its implications in treating inflammatory diseases and possibly other medical conditions.

Chemical Structure

The compound features an adamantane core, which is a bicyclic structure known for its stability and ability to interact with biological targets. The presence of the sulfonamide and amino groups enhances its pharmacological profile.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including acid-base balance and fluid secretion.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

Pharmacological Studies

Several studies have demonstrated the biological activity of this compound:

- Anti-inflammatory Effects : In vitro studies showed that this compound significantly reduced the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

- Analgesic Activity : Animal models have indicated that this compound exhibits analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing pain responses in models of acute pain.

- Chondroprotective Effects : Preliminary studies suggest that this compound may promote chondrogenesis, potentially aiding in cartilage repair and regeneration. This is particularly relevant for conditions such as osteoarthritis.

Case Studies

A series of case studies have been documented to evaluate the efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro macrophage model | Reduced IL-6 and TNF-alpha production by 50% |

| Study 2 | Rat model of arthritis | Significant reduction in joint swelling and pain scores |

| Study 3 | In vitro chondrocyte culture | Enhanced collagen synthesis by 30% |

Safety and Toxicology

Safety assessments have shown that this compound presents a favorable safety profile at therapeutic doses. Toxicological studies indicate minimal adverse effects on liver and kidney functions in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis involves coupling the adamantane carboxamide core with a sulfonylated 4-aminophenyl group. Key steps include:

- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance solubility of intermediates .

- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .

- Catalysts : Use of NaBr in electrochemical Hofmann rearrangements improves yields (e.g., 73% in analogous adamantane carboxamide derivatives) .

- Data Contradictions : Yields vary across studies (e.g., 58% vs. 73% for similar compounds), suggesting sensitivity to substituent electronic effects or purification methods .

Q. How can structural characterization of this compound be validated using advanced spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key signals include adamantane methylene protons (δ ~1.5–2.2 ppm) and sulfonamide NH₂ (δ ~6.5–7.5 ppm). For example, adamantane carboxamide derivatives show distinct triplet splitting for bridgehead protons .

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₂₃N₂O₃S: 335.1432) ensures purity .

- Challenges : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for adamantane-sulfonamide hybrids?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, triazole-adamantane hybrids show antifungal activity (MIC ~2–8 µg/mL) via CYP51 inhibition, but sulfonamide variants may target bacterial dihydropteroate synthase .

- Assay standardization : Discrepancies in MIC values may arise from variations in microbial strains or growth media. Validate using CLSI guidelines .

- Case Study : Analogous compounds like N-((4-aminophenyl)sulfonyl)acetamide show pH-dependent solubility, which impacts in vitro activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use crystal structures of target proteins (e.g., BCL-XL bound to adamantane derivatives, PDB ID: 8DY) to simulate binding. Key interactions include hydrophobic adamantane-protein pockets and hydrogen bonds with sulfonamide groups .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (software: GROMACS/AMBER) .

- Limitations : Predictions require experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution (e.g., lipase-mediated acyl transfer) to separate (3r,5r,7r)-isomers from diastereomers .

- Continuous flow reactors : Improve efficiency and reduce racemization risks compared to batch processes .

- Data Gap : Limited industrial-scale data for adamantane carboxamides; pilot studies are needed.

Research Design Considerations

Q. How to design in vivo studies to evaluate pharmacokinetic properties?

- Methodology :

- ADME profiling :

- Solubility : Use biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- In vivo models : Rodent studies with IV/PO dosing (e.g., 10 mg/kg) to calculate bioavailability (%F) and half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.